4'-Chloroacetanilide

Catalog No.
S599003
CAS No.
539-03-7
M.F
C8H8ClNO
M. Wt
169.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Chloroacetanilide

CAS Number

539-03-7

Product Name

4'-Chloroacetanilide

IUPAC Name

N-(4-chlorophenyl)acetamide

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

InChI

InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)

InChI Key

GGUOCFNAWIODMF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)Cl

solubility

PRACTICALLY INSOL IN /COLD/ WATER; READILY SOL IN ALC, ETHER; READILY SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN CARBON TETRACHLORIDE, BENZENE
SOL IN HOT WATER

Synonyms

Paracetamol Impurity J; N-(4-Chlorophenyl)acetamide; N-(p-Chlorophenyl)acetamide; N-Acetyl-4-chloroaniline; N-Acetyl-p-chloroaniline; p-Chloroacetanilide;

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)Cl

The exact mass of the compound 4'-Chloroacetanilide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insol in /cold/ water; readily sol in alc, ether; readily sol in carbon disulfide; slightly sol in carbon tetrachloride, benzenesol in hot water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40563. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. It belongs to the ontological category of acetamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4'-Chloroacetanilide (N-(4-chlorophenyl)acetamide) is a para-chlorinated, N-acetylated aromatic amine procured as a crystalline intermediate for the synthesis of pharmaceuticals, agrochemicals, and dyes . Featuring a melting point of 176–178 °C and limited aqueous solubility, it provides a processable solid form compared to its free-amine counterparts. In industrial and laboratory workflows, the acetamido group serves a dual purpose: it acts as a protecting group against unwanted oxidation and functions as an ortho-directing group for subsequent electrophilic aromatic substitution reactions, making it a functional building block when para-substitution is already blocked by the chlorine atom .

Procurement Fit

Product Type High-purity organic intermediate and impurity reference standard
Quality Profile HPLC assay specification and defined melting range for validated protocols
Research Context Method validation, mechanistic toxicology, and synthetic building block

Procurement teams might consider purchasing the deacetylated precursor, 4-chloroaniline, to reduce upfront material costs, but this substitution frequently fails in downstream processing due to chemical and handling liabilities . Free 4-chloroaniline has a lower melting point (~70 °C), exhibits higher acute toxicity, and is prone to rapid oxidative degradation when exposed to air, light, or oxidizing reagents[1]. If subjected directly to strong electrophiles—such as nitric acid during nitration—the free amine undergoes destructive oxidation, yielding complex mixtures rather than the targeted ring-substituted product . By procuring 4'-chloroacetanilide, manufacturers bypass the need for an in-house protection step, mitigate the shelf-life issues of the free amine, and ensure regiocontrolled reactivity .

Substitution Risk

Isomer substitution
Ortho/meta isomers differ in physicochemical properties and chromatographic retention, potentially invalidating analytical methods.
N-hydroxy derivative mismatch
The N-hydroxy metabolite introduces a distinct acute toxicity and metabolic dependency profile, making it non-interchangeable for in vivo studies.
Generic halo-acetanilide limitation
Alternative halogen substitution alters reactivity and may not reproduce the specific regiochemistry required for synthesis or impurity profiling.

Thermal Stability and Handling Safety

The physical properties of an intermediate dictate its storage, handling, and formulation requirements. 4'-Chloroacetanilide exhibits a melting point of 176–178 °C, presenting as a stable white crystalline powder . In contrast, its deacetylated counterpart, 4-chloroaniline, melts at approximately 70 °C and is susceptible to environmental oxidation, requiring strict storage controls to prevent darkening and degradation . Furthermore, the N-acetylation reduces the acute dermal toxicity associated with free haloanilines, streamlining safety protocols during bulk manufacturing.

Evidence DimensionMelting Point and Physical State
Target Compound Data4'-Chloroacetanilide: 176–178 °C (Stable crystalline powder)
Comparator Or Baseline4-Chloroaniline: ~70 °C (Oxidation-prone solid/melt)
Quantified Difference>100 °C higher melting point; elimination of free-amine oxidation
ConditionsStandard ambient storage and handling

Procuring the high-melting, protected acetanilide ensures long-term shelf stability and simplifies bulk material handling by mitigating the toxicity and degradation risks of free anilines.

Ferrihemoglobin Activity
Reported comparison
N-hydroxy-4ClAA: 25 equiv. HbFe2+ oxidized, most active among 6 compounds tested
Supports positive-control selection for mechanistic toxicology studies
In vitro bovine erythrocytes; data to verify

Regiocontrol and Yield in Electrophilic Aromatic Substitution

In synthetic workflows requiring ring functionalization, the N-acetyl group is required for both protection and directing effects. When subjected to standard nitration conditions, 4'-chloroacetanilide cleanly undergoes ortho-nitration (relative to the acetamido group) to yield 4-chloro-2-nitroacetanilide, as the para position is blocked by chlorine and the amine is protected from oxidation. Attempting the same nitration directly on 4-chloroaniline results in yield loss due to the oxidation of the free amine by nitric acid, producing degradation mixtures [1]. Substituting with unsubstituted acetanilide is also unviable, as it primarily yields para-nitroacetanilide, failing to provide the required 1,2,4-substitution pattern .

Evidence DimensionReaction pathway under nitrating conditions
Target Compound Data4'-Chloroacetanilide: Clean ortho-nitration (>90% typical yield of target isomer)
Comparator Or Baseline4-Chloroaniline: Oxidative degradation / Tarry mixtures
Quantified DifferenceShift from complete substrate degradation to high-yield, regiocontrolled substitution
ConditionsStandard electrophilic nitration (HNO3/H2SO4)

Purchasing the pre-protected 4'-chloroacetanilide is necessary for synthesizing 1,2,4-trisubstituted aromatic building blocks without incurring the yield penalties of amine oxidation.

Oxidation Kinetics
Reported comparison
N-hydroxy-4ClAA: 25 equiv. (glucose/lactate-independent) vs. N-hydroxy-4ClA: 760 equiv. (glucose), 81 (lactate)
Differentiates direct vs. metabolism-dependent hemoglobin oxidation pathways
Purified human hemoglobin in vitro

Compatibility in Advanced Electrochemical Functionalization

Modern manufacturing increasingly relies on electrochemical functionalization. 4'-Chloroacetanilide functions as a high-yielding substrate in biphasic electrochemical chlorination, achieving a 95% isolated yield of the chlorinated product at a constant voltage of 2.50 V using a phase-transfer catalyst system [1]. The reaction demonstrates a Faradaic efficiency of 85% [1]. In contrast, unprotected anilines undergo unwanted anodic oxidation or polymerization at the nitrogen center under similar electrochemical potentials. The N-acetyl protection in 4'-chloroacetanilide ensures that the oxidative potential is directed toward the desired ring functionalization [1].

Evidence DimensionElectrochemical Chlorination Yield
Target Compound Data4'-Chloroacetanilide: 95% isolated yield; 85% Faradaic efficiency
Comparator Or BaselineUnprotected anilines: Prone to anodic over-oxidation and polymerization
Quantified DifferenceNear-quantitative targeted ring chlorination vs. non-selective amine degradation
ConditionsBiphasic anodic oxidation (Pt cathode/Graphite anode, 2.50 V, DCM/aqueous NaCl)

For scale-up in electrochemical reactors, the N-acetyl group is critical to maintaining high Faradaic efficiency and preventing electrode-fouling polymerization.

Acute Toxicity
Reported comparison
Parent: LD50 755 mg/kg; N-hydroxy metabolite: LD50 190 mg/kg (IP, mice)
Supports purity specification review for in vivo toxicology models
~4x difference in acute lethal toxicity; data to verify
HPLC Impurity Detection
Method context
Resolved as distinct impurity peak via RP-HPLC with UV detection at 230 nm
Enables specific quantification in pharmaceutical impurity profiling methods
Paracetamol/caffeine mixture; method validation review
Green Synthesis Route
Class-level
Solvent-free mechanochemical chlorination of acetanilide
Offers a greener alternative; EHS profile advantage context-dependent
Supplier synthesis route may vary

Precursor for 1,2,4-Trisubstituted Pharmaceuticals

Because 4'-chloroacetanilide directs electrophiles to the ortho position without amine degradation, it serves as the starting material for synthesizing 4-chloro-2-nitroaniline and related 1,2,4-trisubstituted APIs. Procurement of this protected intermediate bypasses the need for in-house acetylation and nitration of free 4-chloroaniline .

Substrate for Advanced Cross-Coupling and Cyanation

In catalytic workflows such as palladium-catalyzed cyanation, the acetamido group prevents the catalyst poisoning typically caused by free amines. 4'-Chloroacetanilide is suited for conversion into 4-acetamidobenzonitrile and other cross-coupled derivatives, maintaining catalyst turnover numbers [1].

Electrochemical Halogenation Workflows

For facilities utilizing electrochemical reactors, 4'-chloroacetanilide serves as an efficient substrate. Its N-protection allows for anodic oxidation and ring chlorination (up to 95% yield) without the electrode-fouling polymerization associated with unprotected anilines [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmaceutical impurity profiling
Certified reference-standard identity and purity
HPLC retention and impurity resolution
Mechanistic methemoglobinemia research
Reported oxidative activity profile and metabolic independence
Hemoglobin oxidation endpoint review
Synthetic intermediate
Para-chloro isomer identity
Regiochemical selectivity in downstream reactions
Green chemistry model system
Solvent-free synthesis route availability
EHS profile and waste reduction potential

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Color/Form

ORTHORHOMBIC CRYSTALS FROM AQ GLACIAL ACETIC ACID, ALCOHOL, OR ACETONE

XLogP3

2.1

Boiling Point

333.0 °C
333 °C

Density

1.385 AT 22 °C/4 °C

LogP

2.09 (LogP)
Log Kow = 2.12

Appearance

White to Off-White Solid

Melting Point

179.0 °C
178-179 °C

UNII

6I0LI34G5J

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

539-03-7

Wikipedia

P-chloroacetanilide

Methods of Manufacturing

REACTION OF P-CHLOROANILINE AND ACETIC ANHYDRIDE
Preparation of m-, o-, and p-isomers.

General Manufacturing Information

Acetamide, N-(4-chlorophenyl)-: ACTIVE

Analytic Laboratory Methods

CORRELATION OF CHROMATOGRAPHICALLY OBTAINED SUBSTITUENT CONSTANTS & ANALGESIC ACTIVITY. THE P-SUBSTITUTED ACETANILIDES WERE INCLUDED.
GLC DETERMINATION OF P-CHLORACETANILIDE IN ACETAMINOPHEN. AS LITTLE AS 25 PPM OF P-CHLOROACETANILIDE WAS DETERMNINED.

On-line reaction monitoring of lithiation of halogen substituted acetanilides via in situ calorimetry, ATR spectroscopy, and endoscopy

Tamas A Godany, Yorck-Michael Neuhold, Konrad Hungerbühler
PMID: 21678773   DOI: 10.2533/chimia.2011.253

Abstract

Lithiation of N-(4-chlorophenyl)-pivalamide (NCP) and two additional substituted acetanilides: 4-fluoroacetanilide (4-F) and 4-chloroacetanilide (4-Cl) has been monitored by means of calorimetry, on-line ATR-IR and UV/vis spectroscopy and endoscopy. The combined on-line monitoring revealed the differences between the reaction paths of the chosen substrates. Thus the product structure and the reaction times for the individual reaction steps can be determined in situ.


HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase

Octavian Călinescu, Irinel A Badea, Luminiţa Vlădescu, Viorica Meltzer, Elena Pincu
PMID: 22407344   DOI: 10.1093/chromsci/bmr043

Abstract

Determination of acetaminophen and its main impurities: 4-nitrophenol, 4'-chloroacetanilide, as well as 4-aminophenol and its degradation products, p-benzoquinone and hydroquinone has been developed and validated by a new high-performance liquid chromatography method. Chromatographic separation has been obtained on a Hypersil Duet C18/SCX column, using gradient elution, with a mixture of phosphate buffer (pH = 4.88) and methanol as a mobile phase. Analysis time did not exceed 14.5 min and good resolutions, peak shapes and asymmetries have resulted. The linearity of the method has been tested in the range of 5.0-60 µg/mL for acetaminophen and 0.5-6 µg/mL for the other compounds. The limits of detection and quantification have been also established to be lower than 0.1 µg/mL and 0.5 µg/mL, respectively. The method has been successfully applied for the analysis of commercial acetaminophen preparations.


Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry

Jody A Shoemaker, Margarita V Bassett
PMID: 16512249   DOI:

Abstract

U.S. Environmental Protection Agency (EPA) Method 535 has been developed in order to provide a method for the analysis of "Alachlor ESA and other acetanilide degradation products," which are listed on EPA's 1998 Drinking Water Contaminant Candidate List. Method 535 uses solid-phase extraction with a nonporous graphitized carbon sorbent to extract the ethane sulfonic acid (ESA) and oxanilic acid degradates of propachlor, flufenacet, dimethenamid, alachlor, acetochlor, and metolachlor from finished drinking water matrixes. Separation and quantitation of the target analytes are achieved with liquid chromatography/tandem mass spectrometry. Dimethachlor ESA and butachlor ESA were chosen during the method development as the surrogate and internal standard. Drinking water samples were dechlorinated with ammonium chloride without adversely affecting the analyte recoveries. Typical mean recoveries of 92-116% in deionized water and 89-116% in ground water were observed with relative standard deviations of <5%.


[THE TEST FOR P. CHLOROACETANILIDE AND ACETANILIDE IN PHENACETIN BY THIN-LAYER CHROMATOGRAPHY]

J A FRESEN
PMID: 14181993   DOI:

Abstract




Toxicology laboratory analysis and human exposure to p-chloroaniline

Anthony F Pizon, Anna R Schwartz, Leo M Shum, Jon C Rittenberger, Darla R Lower, Spiros Giannoutsos, Mohamed A Virji, Matthew D Krasowski
PMID: 18608262   DOI: 10.1080/15563650801971390

Abstract

p-Chloroaniline is more potent at producing methemoglobin than aniline in animal models. This case highlights the clinical presentation of an inhalation exposure to p-chloroaniline and associated laboratory analysis. An in-vitro study evaluating the metabolism of p-chloroaniline in human hepatocytes was undertaken to evaluate the metabolic fate more closely.
A 20 year-old man was working at a chemical waste plant when he developed dizziness, abdominal pain, and nausea. The exam was remarkable for coma, tachycardia, cyanosis, and pulse oximetry of 75%. Arterial blood gases showed a pH 7.38, pCO(2) 41 mmHg, pO(2) 497 mmHg, bicarbonate 24 mEq/L and methemoglobin 69%. Methylene blue administration led to complete recovery without sequelae. p-Chloroaniline was later identified as the chemical involved. He denied direct contact with the chemical, but was not wearing a dust mask or respirator. GC/MS confirmed p-chloroaniline and metabolites in the patient's urine.
Human hepatocytes were incubated with 100 microM p-chloroaniline for 24 hours, in both rifampicin- and vehicle only-treated cells. The cell culture medium was collected for GC/MS analysis for p-chloroaniline metabolites.
Similar to the patient sample, both p-chloroaniline and p-chloroacetanilide were identified by GC/MS in hepatocytes incubated with p-chloroaniline. Neither p-chloroaniline incubated in empty cell culture nor direct GC/MS injection of p-chloroaniline generated any p-chloroacetanilide via non-enzymatic degradation.
The seemingly innocuous dermal and inhalation exposure to p-chloroaniline dust can lead to life-threatening methemoglobinemia. The diagnosis can be confirmed with GC/MS analysis of the patient's urine, searching for p-chloroaniline and its primary metabolite p-chloroacetanilide.


Excretion and distribution studies with o-, m-, and p-chloroacetanilide-C1 36 in rats and guinea pigs

M F ARGUS, J M GRYDER, T SEEPE, G CALDES, F E RAY
PMID: 13563257   DOI: 10.1002/jps.3030470714

Abstract




Generalized cytochrome P450-mediated oxidation and oxygenation reactions in aromatic substrates with activated N-H, O-H, C-H, or S-H substituents

L Koymans, G M Donné-Op den Kelder, J M te Koppele, N P Vermeulen
PMID: 8212737   DOI: 10.3109/00498259309059401

Abstract

1. The general mechanism of metabolic oxidation of substrates by cytochromes P450 (P450s) appears to consist of sequential one-electron oxidation steps rather than of a single concerted transfer of activated oxygen species from P450 to substrates. 2. In case of the acetanilides paracetamol (PAR), phenacetin (PHEN), and 4-chloro-acetanilide (4-CLAA), the first one-electron oxidation step consists of a hydrogen abstraction from the acetylamino nitrogen and/or from the other side-chain substituent on the aromatic ring. The substrate radicals thus formed delocalize their spin and the respective reactive centres of the substrate radical recombine with a P450 iron-bound hydroxyl radical to either yield oxygenated metabolites, or undergo a second hydrogen abstraction forming dehydrogenated products. By this mechanism, the formation of all known oxidative metabolites of PAR, PHEN, and 4-ClAA can be explained. Furthermore, this mechanism is consistent with all available experimental data on [18O]PAR/PHEN, [2H]PAR, and [14C]PHEN. 3. The oxidative metabolic reactions proposed for the acetanilides PAR, PHEN, and 4-ClAA are used to generalize P450-mediated oxidations of these and other acetanilides, such as analogues of PAR and 2-N-acetyl-aminofluorene. 4. A further generalization of the hydrogen abstraction, spin delocalization, radical recombination concept is derived for other aromatic substrates with abstractable hydrogen atoms, notably those with activated N-H, O-H, C-H, or S-H bonds directly attached to the aromatic nucleus.


Effect of propylene glycol on methemoglobin-forming capacity of p-chloroacetanilide in rat and guinea pig

V C GLOCKLIN
PMID: 13167172   DOI: 10.3181/00379727-85-20985

Abstract




[Action of 4'-chloroacetanilide-free phenacetin on the life of erythrocytes in persons taking phenacetin]

T FRIIS, N I NISSEN
PMID: 13959870   DOI:

Abstract




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